Clobetasone Butyrate: A Technical Guide to Synthesis and Chemical Properties
Clobetasone Butyrate: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of clobetasone (B1204786) butyrate (B1204436), a synthetic glucocorticoid widely used in dermatology for its anti-inflammatory properties.
Chemical Properties
Clobetasone butyrate is a white or almost white powder.[1] It is a corticosteroid ester, specifically the 17-butyrate ester of clobetasone.[2] Its chemical name is 21-Chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of Clobetasone Butyrate
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂ClFO₅ | [3] |
| Molecular Weight | 478.98 g/mol | [3] |
| CAS Number | 25122-57-0 | [3] |
| Melting Point | 90-100 °C | [3] |
| Boiling Point | 573.3 ± 50.0 °C (Predicted) | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | - Practically insoluble in water. - Freely soluble in acetone (B3395972) and methylene (B1212753) chloride. - Slightly soluble in ethanol (B145695) (96%). - Soluble in chloroform (B151607) (50 mg/mL). - DMSO: ≥ 250 mg/mL. | [1][3][4][5] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Heat and light can accelerate decomposition. | [1][3][6] |
| Appearance | White or almost white powder | [1] |
Synthesis of Clobetasone Butyrate
The synthesis of clobetasone butyrate is a multi-step process that starts from a pregnane (B1235032) derivative precursor. While specific industrial synthesis protocols are proprietary, a logical pathway can be constructed based on established steroid chemistry. The core of the synthesis involves the formation of the clobetasone steroid backbone, followed by a final esterification step. Clobetasone butyrate is manufactured via chemical synthesis from early-stage starting materials in a cGMP environment.[7]
The synthesis can be logically divided into two main stages:
-
Formation of the Clobetasone Core: This involves a series of reactions to introduce the necessary functional groups onto the steroid nucleus, including the fluorine at position 9, the chlorine at position 21, and the methyl group at position 16.
-
Esterification: The final step is the esterification of the 17-hydroxyl group of the clobetasone intermediate with butyric acid or a derivative thereof to yield clobetasone butyrate.
Caption: Conceptual workflow for the synthesis of clobetasone butyrate.
Mechanism of Action: Glucocorticoid Receptor Signaling
Clobetasone butyrate exerts its anti-inflammatory effects through its interaction with the glucocorticoid signaling pathway.[8] As a synthetic glucocorticoid, it readily penetrates the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[9] This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins (HSPs). The activated GR-ligand complex then translocates to the nucleus.[8]
Within the nucleus, the complex can act in two primary ways:
-
Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1, which in turn inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[8][9]
-
Transrepression: The GR complex can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This leads to a decrease in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
The overall effect is a potent suppression of the inflammatory response, reducing symptoms such as redness, swelling, and itching.[9]
Caption: Mechanism of action of clobetasone butyrate via the glucocorticoid receptor.
Experimental Protocols
Stability-Indicating HPLC Method for Quantification
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the quality control of clobetasone butyrate in bulk and pharmaceutical formulations.[4]
Objective: To quantify clobetasone butyrate and assess its stability under various stress conditions.[1]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of methanol (B129727) and water (84:16 v/v), with the pH adjusted to 6.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 240 nm.[4]
-
Column Temperature: Ambient or controlled at 25 °C.
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve clobetasone butyrate reference standard in the mobile phase to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover a linear range (e.g., 5 to 50 µg/mL).[4]
-
Sample Preparation (for Cream): Accurately weigh a quantity of the cream formulation, disperse it in a suitable solvent, and then dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[1]
Method Validation (as per ICH Q2 R1 guidelines):
-
Linearity: Assessed by plotting peak area against concentration for the working standard solutions. A correlation coefficient (r²) of >0.999 is expected.[4]
-
Precision: Evaluated by repeated injections of the same sample (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be less than 2%.[1]
-
Accuracy: Determined by the recovery method, where a known amount of standard is added to a pre-analyzed sample. Recoveries are typically expected to be within 98-102%.[1]
-
Specificity (Forced Degradation Studies): The drug product is subjected to stress conditions to produce degradation products. The method's ability to separate the clobetasone butyrate peak from any degradation peaks demonstrates its specificity.[1]
Forced Degradation Study Protocol
Objective: To demonstrate the stability-indicating nature of the analytical method.[1]
Procedure:
-
Acid Hydrolysis: Expose the sample solution to an acidic medium (e.g., 4 N HCl) at an elevated temperature (e.g., 37 °C) for a specified period, followed by neutralization.[1]
-
Base Hydrolysis: Expose the sample solution to a basic medium (e.g., dilute NaOH) under controlled conditions, followed by neutralization.[1]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., hydrogen peroxide).[1]
-
Thermal Degradation: Expose the sample to dry heat or wet heat (autoclaving).[1]
-
Photolytic Degradation: Expose the sample solution to direct sunlight or a photostability chamber for a defined duration.[1]
After exposure, the stressed samples are diluted to the target concentration and analyzed by the validated HPLC method. The chromatograms are examined for the appearance of new peaks and the decrease in the peak area of the parent drug.[1]
Caption: Workflow for the HPLC analysis and stability testing of clobetasone butyrate.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Clobetasone Butyrate | corticosteroid | CAS# 25122-57-0 |skin inflammation such as eczema, psoriasis| SN203; Emovate; SN-203; Eumovate; Cloptison; Molivate| InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 9-Fluoro-11,21-dihydroxy16,methyl-pregna-1,4,16-triene-3,20-dione | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. CN105651900A - Method for separating and measuring process impurities in Clobetasone butyrate and preparation of Clobetasone butyrate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Clobetasone Butyrate? [synapse.patsnap.com]
